6-Aldehydo-isoophiopogonone A

Vue d'ensemble

Description

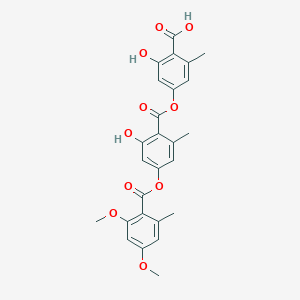

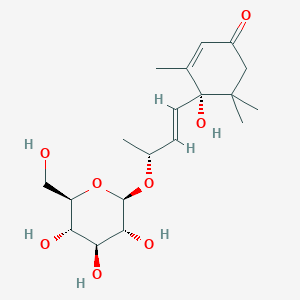

6-Aldehydo-isoophiopogonone A is a homoisoflavonoid that can be isolated from Ophiopogon japonicus . It is a natural compound isolated from the dried root tuber of Ophiopogon japonicus (Thunb.)Ker-Gawler .

Molecular Structure Analysis

The molecular structure of this compound includes an aldehyde oxygen atom and a methoxyphenyl . The molecular formula is C19H14O7 .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

This compound is a powder . Its molecular weight is 354.3 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Tyrosinase Inhibition

6-Aldehydo-isoophiopogonone A (AIO-A) has been found to suppress the activity of tyrosinase, an enzyme that plays a key role in melanin synthesis . This suppression occurs through a reversible competitive-inhibition mechanism . The research suggests that AIO-A binds to tyrosinase driven by intermolecular interactions, including van der Waals interaction, hydrogen bonding, and hydrophobic interaction . This results in a secondary structure change of tyrosinase and its intrinsic fluorescence quenching . The molecular docking revealed that an aldehyde oxygen atom in AIO-A formed coordination with two Cu ions in the active center of the tyrosinase protein . This coordination with two Cu ions may prevent the entrance of the substrate and then inhibit the catalytic activity of tyrosinase .

Antioxidant Activity

This compound has been isolated from the fibrous roots of Ophiopogon japonicus, a plant known for its medicinal properties . The compound was obtained through a process involving silica gel column chromatography and recycling high-speed counter-current chromatography . An online antioxidant activity assay was investigated with hyphenated HSCCC-DPPH (1-diphenyl-2-picrylhydrazyl) radical scavenging detection . This suggests potential antioxidant activity of this compound, although further research is needed to confirm this application .

Mécanisme D'action

Target of Action

The primary target of 6-Aldehydo-isoophiopogonone A is tyrosinase (Tyr) . Tyrosinase is a key enzyme in the synthesis of melanin, a pigment responsible for color in the skin, hair, and eyes .

Mode of Action

This compound interacts with tyrosinase through intermolecular interactions , including van der Waals interaction, hydrogen bonding, and hydrophobic interaction . This binding results in a secondary structure change of tyrosinase and its intrinsic fluorescence quenching . The molecular docking revealed that an aldehyde oxygen atom in this compound forms coordination with two Cu ions in the active center of the tyrosinase protein . This coordination may prevent the entrance of the substrate and thus inhibit the catalytic activity of tyrosinase .

Biochemical Pathways

The compound affects the pathway of melanin synthesis. In the body, melanin synthesis begins with L-tyrosine, which is catalyzed to dopaquinone (DQ) by tyrosinase . This process consists of two reactions: L-tyrosine is hydroxylated to L-dopa and then L-dopa is oxidized to DQ . The formation of DQ is a rate-limiting step in melanin synthesis .

Result of Action

The result of the action of this compound is the inhibition of tyrosinase activity, which subsequently reduces the production of melanin . This could potentially be used in the treatment of pigmented skin diseases .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZSGZAVUIROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

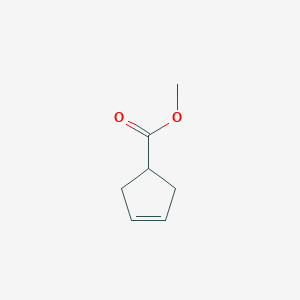

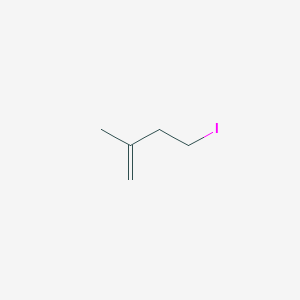

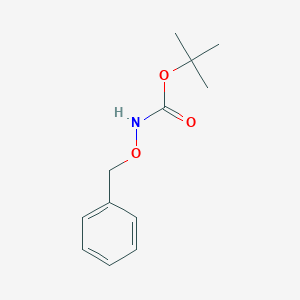

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the isolation and purification of 6-Aldehydo-isoophiopogonone A?

A: this compound is a homoisoflavonoid primarily isolated from the fibrous roots of Ophiopogon japonicus (Thunb.) Ker-Gawler, also known as Maidong. [, , , ] Several methods have been employed for its extraction and purification, including:

- Supercritical fluid extraction (SFE): This technique uses supercritical CO2 with a methanol modifier to extract homoisoflavonoids, including this compound, from Ophiopogon japonicus. []

- High-speed counter-current chromatography (HSCCC): Following SFE, HSCCC with a specific solvent system (n-hexane/ethyl acetate/methanol/ACN/water) can effectively isolate and purify this compound to a high degree of purity (98.3%). []

- Recycling high-speed counter-current chromatography (rHSCCC): This method, coupled with silica gel column chromatography, has been successfully used to separate and purify this compound with a purity of 97.82%. []

Q2: What is the structural characterization of this compound?

A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula, weight, or spectroscopic data for this compound. To obtain this information, a more detailed analysis of the full research articles cited, or additional studies focusing on the compound's characterization, would be necessary.

Q3: Has this compound demonstrated any specific biological activity?

A: While the provided abstracts focus on extraction, purification, and identification, one study mentions that a fraction from Glycyrrhiza glabra (licorice) containing this compound exhibited activity against multidrug-resistant bacteria. [] This suggests potential antimicrobial properties, but further research is needed to confirm this activity and elucidate its mechanism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.